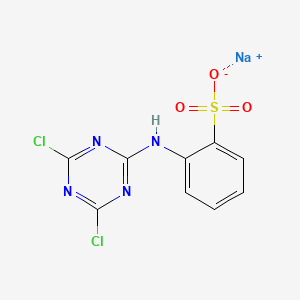

Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate

Description

Properties

Molecular Formula |

C9H5Cl2N4NaO3S |

|---|---|

Molecular Weight |

343.12 g/mol |

IUPAC Name |

sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate |

InChI |

InChI=1S/C9H6Cl2N4O3S.Na/c10-7-13-8(11)15-9(14-7)12-5-3-1-2-4-6(5)19(16,17)18;/h1-4H,(H,16,17,18)(H,12,13,14,15);/q;+1/p-1 |

InChI Key |

SRZREJLDZAKLCX-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate typically involves a nucleophilic substitution reaction. One common method includes reacting 4,6-dichloro-1,3,5-triazine with sodium benzenesulfonate under controlled conditions . The reaction is usually carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base, at temperatures ranging from 70 to 80°C .

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing processes, where the reaction conditions are optimized for large-scale synthesis. The use of microwave irradiation has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the primary reaction type for this compound, where the chlorine atoms on the triazine ring are replaced by nucleophiles.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium carbonate and solvents like dioxane/water are commonly used.

Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired reaction.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups depending on the nucleophiles used .

Scientific Research Applications

Agricultural Applications

Herbicide Development

Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate is utilized in the formulation of herbicides. Its structure allows for selective targeting of specific weed species while minimizing damage to desirable crops. The compound acts by inhibiting photosynthesis in plants, making it effective against a range of broadleaf weeds.

Fungicide Properties

This triazine derivative also demonstrates fungicidal activity. It has been incorporated into various fungicide formulations aimed at controlling fungal diseases in crops. Its mechanism involves disrupting cellular processes in fungal pathogens, thereby preventing their growth and reproduction.

Textile Industry

Dyeing Agents

In the textile industry, this compound serves as a reactive dyeing agent. It can bond with fibers to impart color and improve the fastness properties of dyes. This application is particularly valuable for producing vibrant and long-lasting colors in fabrics.

Water Repellents

The compound is also used in the formulation of water-repellent finishes for textiles. By modifying the surface properties of fabrics, it enhances their resistance to water and stains, making them suitable for outdoor applications.

Pharmaceutical Applications

Intermediate in Drug Synthesis

this compound is employed as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical transformations allows for the development of new therapeutic agents.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties which can be harnessed in developing new antibiotics or antiseptics. Its efficacy against certain bacterial strains makes it a candidate for further exploration in medicinal chemistry.

Research and Development

Chemical Research

In academic and industrial research settings, this compound is used as a model compound to study the behavior of triazine derivatives. Its reactivity and interaction with other chemical species provide insights into the development of more efficient agricultural chemicals and pharmaceuticals.

Case Study 1: Herbicide Efficacy

A study conducted on the efficacy of this compound as a herbicide demonstrated its effectiveness against common weed species such as Amaranthus and Chenopodium. The results indicated a significant reduction in weed biomass when applied at optimal concentrations.

Case Study 2: Textile Application

In textile applications, a comparative analysis was performed on fabrics treated with this compound versus untreated fabrics. The treated fabrics exhibited enhanced color fastness and improved water repellency, confirming its utility as a dyeing agent.

Mechanism of Action

The mechanism of action of Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate involves its interaction with microbial DNA gyrase, inhibiting bacterial DNA replication . This inhibition leads to the death of bacterial cells, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Chemical Identity :

Key Features :

- Contains a reactive 4,6-dichloro-1,3,5-triazin-2-yl (DCT) group, enabling nucleophilic substitution reactions (e.g., with cellulose hydroxyl groups in dye applications) .

- A single sulfonate group enhances water solubility, critical for textile dyeing processes .

Comparison with Structurally Similar Compounds

Derivatives with Alkyl Linkers

Compounds :

4-{[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]methyl}benzene-1-sulfonamide

4-{2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethyl}benzene-1-sulfonamide

Structural Differences :

Functional Impact :

Reactive Dyes with Extended Conjugation

Compounds :

C.I. Reactive Blue 109

- Structure : Contains a naphthalene backbone with multiple sulfonate groups and a DCT fragment .

- Molecular Formula : C₂₈H₁₃Cl₂N₇Na₃O₁₄S₃ .

Reactive Orange 4 Structure: Disodium salt with three sulfonate groups and a DCT-methylamino group .

Functional Impact :

Halogen-Substituted Analogs

Compound: 2-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid

Functional Impact :

- Reactivity : Fluorine’s poor leaving-group ability reduces nucleophilic substitution efficiency compared to chlorine in the target compound .

- Stability : Greater hydrolytic stability, making it less suitable for reactive dye applications .

Comparative Data Table

| Property | Target Compound | Methyl-Linked Derivative | C.I. Reactive Blue 109 | Difluoro Analog |

|---|---|---|---|---|

| Reactivity (DCT Group) | High | Moderate | High | Low |

| Water Solubility | Moderate (1 sulfonate) | Low (no sulfonate) | High (3 sulfonates) | Moderate |

| Molecular Weight | 343.12 g/mol | 349.58 g/mol | 781.45 g/mol | 288.23 g/mol |

| Primary Application | Textile Dyes | Pharmaceuticals | Textile Dyes | Specialty Materials |

| Regulatory Hazards | H412 (Aquatic) | Not classified | H318, H412 | Not classified |

| Synthetic Complexity | Low | Moderate | High | Moderate |

Biological Activity

Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate, also known as sodium p-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate, is a chemical compound with the molecular formula and a molecular weight of approximately 345.13 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields.

| Property | Value |

|---|---|

| CAS Number | 4156-21-2 |

| Molecular Formula | |

| Molecular Weight | 345.13 g/mol |

| Solubility | Slightly soluble in DMSO and methanol; 14.27 g/L in water at 20°C |

| Boiling Point | 680.92 °C |

| Density | 1.733 g/cm³ at 20°C |

| pKa | 5.98 at 20 °C |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals and agriculture . The compound's mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have shown that sodium p-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . Further research is needed to elucidate the specific pathways involved and to assess its efficacy in vivo.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases . This suggests potential therapeutic applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Cytotoxicity Studies

Cytotoxicity assays reveal that while this compound exhibits toxicity towards certain cancer cells, it demonstrates a relatively low toxicity profile towards normal human cells. This selectivity enhances its attractiveness as a candidate for further drug development .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, sodium p-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings support the compound's potential as an effective antimicrobial agent .

Case Study 2: Anticancer Potential

A study investigating the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231) found that treatment with sodium p-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate resulted in significant reductions in cell viability (up to 70% at concentrations of 50 µM). Flow cytometry analysis indicated an increase in apoptotic cells following treatment .

Q & A

Basic Research Questions

Q. What are the key identifiers and structural characteristics of Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate?

- Answer : The compound has the CAS No. 4156-21-2 and molecular formula C₉H₅Cl₂N₄NaO₃S (molecular weight 343.12). Its structure features a benzenesulfonate core linked to a dichlorotriazine group via an amino bridge. The InChI key (InChI=1S/C9H6Cl2N4O3S.Na/c10-7-13-8(11)15-9(14-7)12-5-1-3-6(4-2-5)19(16,17)18;/h1-4H,(H,16,17,18)(H,12,13,14,15);/q;+1/p-1 ) confirms its stereochemical configuration .

Q. What synthetic protocols are commonly employed for preparing this compound?

- Answer : Synthesis typically involves coupling reactions between 4,6-dichloro-1,3,5-triazin-2-amine and sulfonated benzene derivatives under controlled pH (e.g., anhydrous ethanol or aqueous media). A critical step is the substitution of chlorine atoms on the triazine ring with nucleophilic groups, monitored via HPLC or TLC .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Answer : Use NMR (¹H/¹³C) to confirm substitution patterns, FT-IR for functional group analysis (e.g., sulfonate S=O stretches at ~1180–1120 cm⁻¹), and X-ray crystallography (via SHELX programs) for resolving bond lengths and angles in crystalline forms .

Q. What safety precautions are necessary during handling?

- Answer : The compound is classified under EU regulations (H315: skin irritation, H317: sensitization, H410: aquatic toxicity). Use PPE (gloves, goggles), avoid aqueous release, and store in inert conditions .

Advanced Research Questions

Q. How can computational methods (DFT/TD-DFT) elucidate electronic properties and reactivity?

- Answer : Density Functional Theory (DFT) optimizes molecular geometry and predicts frontier orbitals (HOMO-LUMO gaps), while Time-Dependent DFT (TD-DFT) models UV-Vis absorption spectra. These methods explain charge-transfer interactions between the triazine and sulfonate moieties, critical for dye-sensitized applications .

Q. What challenges arise in refining crystal structures using SHELX software, and how are they resolved?

- Answer : SHELXL refinement may encounter issues with high thermal motion in the triazine ring or disordered solvent molecules. Strategies include applying restraints to bond distances, using TWIN commands for twinned crystals, and validating results with R-factor convergence (e.g., R1 < 0.05 for high-resolution data) .

Q. How does the compound’s dichlorotriazine group influence its application in reactive dye chemistry?

- Answer : The dichlorotriazine moiety acts as a reactive anchor, forming covalent bonds with hydroxyl or amino groups in substrates (e.g., cellulose fibers). Kinetic studies show that the second chlorine atom enhances reactivity under alkaline conditions, enabling stepwise substitution for controlled dye fixation .

Q. How should researchers interpret contradictory ecotoxicology data between regulatory classifications and experimental studies?

- Answer : Discrepancies may arise from test organism sensitivity (e.g., Daphnia magna vs. algae) or exposure durations. Validate regulatory classifications (e.g., Aquatic Chronic 3) against OECD 201/202 guidelines, and conduct species-specific bioassays to refine risk assessments .

Q. What methodological approaches resolve discrepancies in reported synthetic yields?

- Answer : Yield variations (e.g., 60–85%) often stem from solvent polarity, temperature, or catalyst choice. Design a Design of Experiments (DoE) matrix to optimize parameters like reaction time (30–120 min) and stoichiometric ratios (1:1 to 1:1.2 triazine:sulfonate). Validate via LC-MS to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.